REACTION_CXSMILES
|
C(OC(=O)C[C:6]1[C:15]([C:16]([OH:18])=[O:17])=[N:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:7]=1)C.O=P(Cl)(Cl)[Cl:22].CN(C=O)C>ClCCl>[Cl:22][C:6]1[C:15]([C:16]([OH:18])=[O:17])=[N:14][C:13]2[C:8]([N:7]=1)=[CH:9][CH:10]=[CH:11][CH:12]=2
|
Name
|
16d
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=NC2=CC=CC=C2N=C1C(=O)O)=O
|
Name
|
16d
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC1=NC2=CC=CC=C2N=C1C(=O)O)=O
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The brick red solid was filtered
|
Type
|
WASH
|
Details
|
washed exhaustively, with thorough stirring, with cold dichloromethane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC2=CC=CC=C2N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |